molecular formula C11H12O4 B1174161 Galactitol, 3-O-methyl-, pentaacetate CAS No. 19318-24-2

Galactitol, 3-O-methyl-, pentaacetate

Cat. No.: B1174161
CAS No.: 19318-24-2
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Description

Galactitol, 3-O-methyl-, pentaacetate (CAS: 19318-24-2) is a chemically modified sugar alcohol derived from galactitol. It is characterized by the methylation of the hydroxyl group at the C3 position and acetylation of the remaining five hydroxyl groups, forming a pentaacetate derivative. This compound is structurally classified under acetylated alditols and is primarily utilized in analytical chemistry and polysaccharide research for linkage analysis and structural characterization . For instance, ethylation and GC-MS techniques have been employed to identify its 1,4-linked configuration in neutral polysaccharides from plants like Pseuderanthemum carruthersii .

Properties

CAS No.

19318-24-2

Molecular Formula

C11H12O4

Synonyms

Galactitol, 3-O-methyl-, pentaacetate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Functional Modifications Key Structural Features
Galactitol, 3-O-methyl-, pentaacetate C₁₃H₂₀O₁₀ C3 methylation + 5 acetyl groups 1,4-linked configuration in polysaccharides
Galactitol hexaacetate C₁₄H₂₀O₁₁ 6 acetyl groups Co-elutes with glucose pentaacetate in GC-MS, requiring Dowex column separation
β-D-Galactose pentaacetate C₁₆H₂₂O₁₁ Acetylation of all hydroxyl groups Used in enzyme kinetics and glycoprotein studies; pseudomolecular ion at m/z 408
α-D-Glucose pentaacetate C₁₆H₂₂O₁₁ Acetylation of all hydroxyl groups Soluble in organic solvents (e.g., chloroform); melting point 107°C
D-Galactosamine pentaacetate C₁₆H₂₅NO₁₀ Acetylation + amino group at C2 Exhibits anti-inflammatory and antiviral properties

Key Observations :

  • Acetylation Impact : Fully acetylated derivatives (e.g., β-D-galactose pentaacetate) are more hydrophobic, enhancing their utility in chromatographic separations and organic syntheses. Methylation in this compound introduces steric hindrance, affecting linkage patterns in polysaccharides .
  • Chromatographic Behavior : Galactitol hexaacetate co-elutes with glucose pentaacetate on SP-2340 GC columns, necessitating specialized separation methods. In contrast, 3-O-methyl derivatives may exhibit distinct retention times due to altered polarity .

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